![molecular formula C19H16F3NOS B3003401 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(trifluoromethyl)benzamide CAS No. 2034617-58-6](/img/structure/B3003401.png)

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

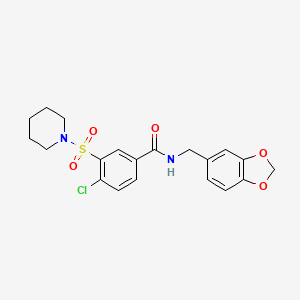

The compound N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(trifluoromethyl)benzamide is a benzamide derivative with potential pharmacological properties. While the specific compound is not directly studied in the provided papers, related benzamide derivatives have been synthesized and characterized, indicating the interest in this class of compounds for their chemical and biological properties .

Synthesis Analysis

The synthesis of related benzamide compounds typically involves the condensation of an amine with a benzoyl chloride or similar acylating agent. For instance, N-(3-hydroxyphenyl) benzamide was synthesized by condensing 3-hydroxyaniline with benzoyl chloride in an aqueous medium . Similarly, the synthesis of various N-(benzo[b]thiophen-2-yl)benzamides involved diazotisation of amino-tetrahydrobenzo[b]thiophene derivatives followed by coupling with aromatic amines and oxidation . These methods could potentially be adapted for the synthesis of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(trifluoromethyl)benzamide.

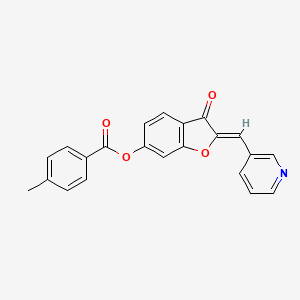

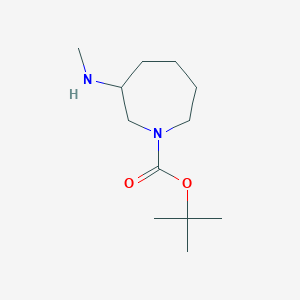

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, IR spectroscopy, and NMR . For example, the crystal structure of a related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, was determined using single-crystal X-ray diffraction, revealing a strong intramolecular hydrogen bond . The molecular geometry and vibrational frequencies can also be calculated using density functional theory (DFT), as demonstrated for 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide . These methods would be applicable to determine the molecular structure of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(trifluoromethyl)benzamide.

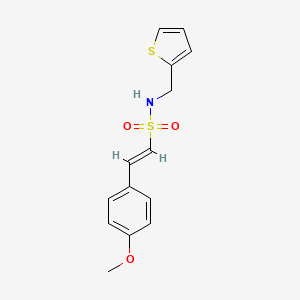

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be explored through various chemical reactions. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans can be used to predict the chemical reactivity of these molecules . For example, the antioxidant properties of a benzamide derivative were determined using a DPPH free radical scavenging test, which could be a relevant test for N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(trifluoromethyl)benzamide as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their practical applications. The gelation behavior of N-(thiazol-2-yl)benzamide derivatives was investigated to understand the role of methyl functionality and non-covalent interactions in their physical properties . Similar studies could be conducted for N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(trifluoromethyl)benzamide to determine its suitability as a supramolecular gelator or for other applications.

Mecanismo De Acción

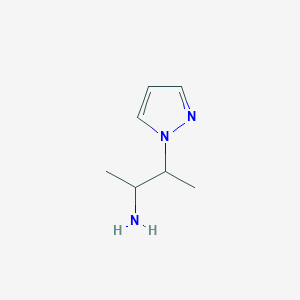

Target of Action

Related compounds with a benzo[b]thiophene ring and an arylpiperazine moiety have shown affinity towards5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .

Mode of Action

The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The compound likely interacts with its target receptors, leading to changes in receptor activity and downstream signaling.

Biochemical Pathways

Serotonin is an important neurotransmitter implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests that they may have favorable bioavailability .

Result of Action

Based on its potential interaction with 5-ht1a serotonin receptors, it may modulate serotonin signaling and thereby influence various physiological functions .

Propiedades

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NOS/c1-12(10-13-11-25-17-9-5-3-6-14(13)17)23-18(24)15-7-2-4-8-16(15)19(20,21)22/h2-9,11-12H,10H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXFBAYYJLGECR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B3003322.png)

![2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethanesulfonamide](/img/structure/B3003326.png)

![methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B3003328.png)

![1-[3-(Chloromethyl)benzoyl]piperidine](/img/structure/B3003329.png)

![N-(1-cyanocycloheptyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide](/img/structure/B3003340.png)